4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409364
InChI: InChI=1S/C14H21N3O/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12/h3-6,11H,7-10,15H2,1-2H3
SMILES: CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline

CAS No.:

Cat. No.: VC13409364

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name (4-aminophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C14H21N3O/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12/h3-6,11H,7-10,15H2,1-2H3
Standard InChI Key BOWBZJRLTQCYAW-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Canonical SMILES CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline (IUPAC name: (4-aminophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone) features three distinct structural components (Fig. 1):

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Isopropyl substituent: Attached to the piperazine’s nitrogen at position 4, enhancing steric bulk and lipophilicity.

  • Aniline group: Linked via a carbonyl bridge to the piperazine, introducing primary amine functionality.

The SMILES notation CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N\text{CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N} clarifies connectivity, while the InChIKey BOWBZJRLTQCYAW-UHFFFAOYSA-N\text{BOWBZJRLTQCYAW-UHFFFAOYSA-N} ensures unambiguous identification.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H21N3O\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}
Molecular Weight247.34 g/mol
XLogP3-0.17 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count4

Synthesis and Chemical Reactivity

Synthetic Strategies

While explicit synthetic protocols for 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline remain scarce, analogous piperazine-aniline hybrids are typically synthesized via:

  • Buchwald-Hartwig Coupling: Pd-catalyzed cross-coupling of aryl halides with piperazine derivatives .

  • Nucleophilic Acyl Substitution: Reaction of activated carbonyl compounds (e.g., acid chlorides) with piperazine amines.

A plausible route involves:

  • Piperazine Functionalization: Introducing the isopropyl group via alkylation of piperazine using 2-bromopropane.

  • Carbonyl Bridge Formation: Reacting 4-(isopropyl)piperazine with 4-nitrobenzoyl chloride, followed by nitro group reduction to yield the aniline.

Reaction Pathways

The compound’s reactivity is governed by:

  • Aniline Group: Susceptible to electrophilic substitution (e.g., diazotization, acetylation).

  • Piperazine Nitrogen: Participates in salt formation, alkylation, or coordination chemistry.

  • Carbonyl Linker: May undergo nucleophilic attack or serve as a hydrogen-bond acceptor.

Physicochemical Properties

Thermal Stability

Limited experimental data exist, but analogous piperazines exhibit:

  • Melting Points: 119–123°C (e.g., 4-(1-piperazinyl)aniline) .

  • Boiling Points: ~380°C at 760 mmHg, consistent with high molecular weight amines .

Solubility and Partitioning

  • LogP: Estimated at -0.17, suggesting moderate hydrophilicity.

  • Aqueous Solubility: Enhanced by the primary amine and carbonyl groups, though hindered by the isopropyl substituent.

Biological Relevance and Hypothesized Applications

Mechanism of Action

While direct studies are lacking, piperazine derivatives frequently target:

  • GPCRs: Serotonin and dopamine receptors due to structural mimicry of endogenous amines .

  • Kinases: Inhibition via competitive binding at ATP sites (e.g., ALK inhibitors) .

Table 2: Comparative Bioactivity of Piperazine-Aniline Hybrids

CompoundTargetIC₅₀ (nM)Source
PalbociclibCDK4/611
VortioxetineSERT1.6
4-[4-(Propan-2-yl)...HypotheticalN/A

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate Synthesis: Serves as a precursor for ALK inhibitors (e.g., ASP3026) .

  • Structure-Activity Relationship (SAR) Studies: Modifying the isopropyl group tunes lipophilicity and target affinity.

Material Science

  • Coordination Polymers: Piperazine-nitrogen lone pairs facilitate metal-ligand bonding.

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